molecular formula C13H22BrF B14534863 13-Bromo-13-fluorobicyclo[10.1.0]tridecane CAS No. 62360-83-2

13-Bromo-13-fluorobicyclo[10.1.0]tridecane

Cat. No.: B14534863
CAS No.: 62360-83-2
M. Wt: 277.22 g/mol
InChI Key: KWOIADNTXFXQQJ-UHFFFAOYSA-N
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Description

13-Bromo-13-fluorobicyclo[1010]tridecane is a bicyclic compound characterized by the presence of bromine and fluorine atoms attached to the 13th carbon of the tridecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Bromo-13-fluorobicyclo[10.1.0]tridecane typically involves the halogenation of bicyclo[10.1.0]tridecane. The process begins with the preparation of the bicyclic core, followed by the introduction of bromine and fluorine atoms. Common reagents used in this synthesis include bromine (Br2) and fluorine (F2) or their respective derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 13-Bromo-13-fluorobicyclo[10.1.0]tridecane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The bicyclic structure allows for addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

13-Bromo-13-fluorobicyclo[10.1.0]tridecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving halogenated organic compounds and their interactions with biological systems.

    Medicine: Research into the potential therapeutic applications of halogenated compounds may involve this compound as a model compound.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 13-Bromo-13-fluorobicyclo[10.1.0]tridecane exerts its effects depends on the specific context of its use. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. These halogen atoms can act as electron-withdrawing groups, affecting the compound’s overall electronic structure and reactivity. The molecular targets and pathways involved in its interactions with biological systems are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

  • 13-Bromo-13-chlorobicyclo[10.1.0]tridecane
  • 13-Fluoro-13-iodobicyclo[10.1.0]tridecane
  • 13-Chloro-13-fluorobicyclo[10.1.0]tridecane

Comparison: Compared to other similar compounds, 13-Bromo-13-fluorobicyclo[10.1.0]tridecane is unique due to the specific combination of bromine and fluorine atoms. This combination can result in distinct chemical properties, such as differences in reactivity, stability, and interaction with other molecules. The presence of both bromine and fluorine can also influence the compound’s behavior in various chemical and biological contexts, making it a valuable subject of study.

Properties

CAS No.

62360-83-2

Molecular Formula

C13H22BrF

Molecular Weight

277.22 g/mol

IUPAC Name

13-bromo-13-fluorobicyclo[10.1.0]tridecane

InChI

InChI=1S/C13H22BrF/c14-13(15)11-9-7-5-3-1-2-4-6-8-10-12(11)13/h11-12H,1-10H2

InChI Key

KWOIADNTXFXQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2C(C2(F)Br)CCCC1

Origin of Product

United States

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